molecular formula C16H11N5S B12392356 Ripk3-IN-3

Ripk3-IN-3

Cat. No.: B12392356
M. Wt: 305.4 g/mol
InChI Key: DCSISVAQAFTARM-UHFFFAOYSA-N
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Description

Ripk3-IN-3 is a chemical compound known for its role as an inhibitor of receptor-interacting protein kinase 3 (RIPK3). RIPK3 is a serine/threonine-protein kinase that plays a crucial role in the process of necroptosis, a form of programmed cell death distinct from apoptosis. This compound has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including inflammatory and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk3-IN-3 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ripk3-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

Ripk3-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of necroptosis and related signaling pathways.

    Biology: Employed in cell culture experiments to investigate the role of RIPK3 in cell death and survival.

    Medicine: Explored as a potential therapeutic agent for treating diseases characterized by excessive necroptosis, such as neurodegenerative disorders and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK3.

Mechanism of Action

Ripk3-IN-3 exerts its effects by inhibiting the kinase activity of RIPK3. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a downstream effector in the necroptosis pathway. By blocking this pathway, this compound can reduce cell death and inflammation associated with necroptosis.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ripk3-IN-3 include other RIPK3 inhibitors such as:

  • GSK’872
  • Necrostatin-1
  • GW806742X

Uniqueness

This compound is unique in its high specificity and potency as a RIPK3 inhibitor. It has shown greater efficacy in inhibiting necroptosis compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C16H11N5S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(6-ethenylpyrido[3,4-d]pyrimidin-4-yl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C16H11N5S/c1-2-10-5-12-14(7-17-10)18-8-19-16(12)21-11-3-4-15-13(6-11)20-9-22-15/h2-9H,1H2,(H,18,19,21)

InChI Key

DCSISVAQAFTARM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=N1)N=CN=C2NC3=CC4=C(C=C3)SC=N4

Origin of Product

United States

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